molecular formula C12H25N3O B7918767 N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide

N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide

Cat. No.: B7918767
M. Wt: 227.35 g/mol
InChI Key: YRIYKRMMITZJDZ-UHFFFAOYSA-N
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Description

N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide is a tertiary amine derivative with a piperidine core modified by ethylamino and acetamide substituents. Its molecular formula is C₁₁H₂₃N₃O, and it has a molecular weight of 213.32 g/mol (calculated from ). The compound is identified by CAS number 2090407-66-0 and synonyms such as N-(1-(2-Aminoethyl)piperidin-3-yl)-N-ethylacetamide ().

Properties

IUPAC Name

N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-3-15(11(2)16)10-12-5-4-7-14(9-12)8-6-13/h12H,3-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIYKRMMITZJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN(C1)CCN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide typically involves the reaction of piperidine derivatives with ethyl acetamide under controlled conditions. One common method includes the alkylation of piperidine with ethyl acetamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, including as an anticancer or antiviral agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperidine-based acetamides with structural variations in substituents and stereochemistry. Below is a detailed comparison with analogs, supported by synthesis data, molecular properties, and pharmacological relevance.

Table 1: Structural and Molecular Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Data
N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide (Target) Ethylamino, acetamide at piperidin-3-ylmethyl C₁₁H₂₃N₃O 213.32 Discontinued (); CAS 2090407-66-0 ()
N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide Isopropyl group replaces ethyl C₁₂H₂₅N₃O 241.38 CAS 1353946-82-3; higher lipophilicity ()
(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide Hydroxyimino group at acetamide C₁₁H₂₀N₃O₂ 226.29 Synthesized via two methods (68–72% yield); confirmed by NMR/HRMS ()
N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)-N-ethylacetamide (S)-2-Aminopropanoyl at piperidine C₁₃H₂₄N₄O₂ 276.35 Stereospecific synthesis; potential bioactivity ()
N-((1-((S)-2-Amino-3-methylbutanoyl)piperidin-3-yl)methyl)-N-ethylacetamide Branched aminoacyl group (3-methylbutanoyl) C₁₅H₂₉N₃O₂ 283.41 Enhanced metabolic stability ()

Key Findings from Comparative Analysis

Structural Flexibility: The piperidine-acetamide scaffold allows substitutions at the 3-position (e.g., ethyl, isopropyl) and modifications to the acetamide group (e.g., hydroxyimino, aminoacyl). These changes significantly alter lipophilicity, hydrogen-bonding capacity, and metabolic stability ().

Synthetic Efficiency: The hydroxyimino analog () demonstrates higher synthetic yields (68–72%) compared to discontinued analogs, suggesting optimized protocols for related compounds.

Pharmacological Potential: Stereospecific derivatives () highlight the importance of chirality in bioactivity, while branched-chain analogs () may offer improved pharmacokinetic profiles.

Biological Activity

N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide, also known as N-[(3S)-1-(2-aminoethyl)piperidin-3-yl]-N-ethylacetamide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant research findings.

Synthetic Routes

The synthesis of this compound typically involves the reaction of piperidine derivatives with ethyl acetamide under controlled conditions. The general procedure includes:

  • Starting Materials : Piperidine, ethyl acetamide, and a catalyst (e.g., sodium ethoxide).
  • Reaction Conditions : Conducted in an organic solvent (ethanol or methanol) at elevated temperatures (around 70°C).
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Structure

PropertyDetails
IUPAC NameN-[(3S)-1-(2-aminoethyl)piperidin-3-yl]-N-ethylacetamide
Molecular FormulaC11H23N3O
Molecular Weight213.32 g/mol
CAS Number1354017-44-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may modulate the activity of these targets, leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. For example:

  • Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values were reported between 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Pseudomonas aeruginosaModerate activity observed

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various piperidine derivatives, this compound demonstrated potent activity against Candida albicans, with MIC values ranging from 3.125 to 100 mg/mL . This suggests its potential as a therapeutic agent in treating fungal infections.

Case Study 2: Structure–Activity Relationship (SAR)

A structure–activity relationship study indicated that modifications to the piperidine structure could enhance antimicrobial potency. Derivatives with varied substituents showed different levels of activity against bacterial strains, highlighting the importance of molecular structure in determining biological effects .

Research Applications

The compound has several applications in scientific research:

  • Medicinal Chemistry : Investigated as a precursor for developing new therapeutic agents.
  • Biological Research : Studied for its role in enzyme inhibition and receptor binding.
  • Industrial Applications : Utilized in producing specialty chemicals.

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